2,8-Nonanediol, 4-ethenyl-4,8-dimethyl-1-(phenylmethoxy)-, [R-(R*,R*)]-(9CI)
Description
The compound 2,8-Nonanediol, 4-ethenyl-4,8-dimethyl-1-(phenylmethoxy)-, [R-(R,R)]-(9CI) is a structurally complex diol derivative. Its name indicates:
- A nonanediol backbone with hydroxyl groups at positions 2 and 7.
- Substituents:
- 4-ethenyl and 4,8-dimethyl groups on the carbon chain.
- A phenylmethoxy (benzyl ether) group at position 1.
Properties
IUPAC Name |
4-ethenyl-4,8-dimethyl-1-phenylmethoxynonane-2,8-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-5-20(4,13-9-12-19(2,3)22)14-18(21)16-23-15-17-10-7-6-8-11-17/h5-8,10-11,18,21-22H,1,9,12-16H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOYIIPWMBSADM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC(C)(CC(COCC1=CC=CC=C1)O)C=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562145 | |
| Record name | 1-(Benzyloxy)-4-ethenyl-4,8-dimethylnonane-2,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130675-14-8 | |
| Record name | 1-(Benzyloxy)-4-ethenyl-4,8-dimethylnonane-2,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sequential Protection and Functionalization
A foundational strategy involves temporary protection of hydroxyl groups to prevent undesired side reactions. Benzyl ethers are frequently employed due to their stability under basic and acidic conditions. For example, thionyl chloride (SOCl₂) in dichloromethane with catalytic DMF facilitates the conversion of diols to dichloro intermediates, achieving 65% yield in analogous systems. This method’s efficiency is critical for introducing the phenylmethoxy group at position 1.
Olefination for Vinyl Group Installation
The 4-ethenyl group is introduced via Wittig or Shapiro reactions. Titanium-mediated olefination using Tebbe’s reagent or Grubbs catalysts enables stereoselective formation of the vinyl moiety. Computational studies suggest that steric hindrance from the 4,8-dimethyl groups directs regioselectivity, favoring trans-addition pathways.
Stereochemical Control Mechanisms
Achieving the [R-(R*,R*)] configuration requires chiral auxiliaries or asymmetric catalysis:
Chiral Oxazolidinone Templates
Enantioenriched oxazolidinones, as demonstrated in palladium-catalyzed aldol reactions, provide a scaffold for stereoselective bond formation. For instance, sodium methoxide in methanol induces ring-opening of oxazolidinones with 99% enantiomeric excess (ee), a method adaptable to this diol’s synthesis.
Enzymatic Resolution
Lipase-mediated kinetic resolution separates diastereomers post-synthesis. Immobilized Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether selectively acetylates the (R)-isomer, enhancing ee to >98%.
Industrial-Scale Production
Continuous Flow Reactors
Microreactor systems minimize side reactions and improve heat transfer. A representative protocol uses:
Solvent and Reagent Optimization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | +15% vs. DCM |
| Reducing Agent | LiAlH₄ vs. NaBH₄ | +22% efficiency |
| Temperature Gradient | 0°C → 25°C ramp | Prevents epimerization |
Purification and Characterization
Chromatographic Techniques
Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves diastereomers. Retention times correlate with hydrophobicity:
Crystallization Protocols
Recrystallization from ethyl acetate/n-hexane (1:3) yields >99% purity. Differential Scanning Calorimetry (DSC) confirms a single endothermic peak at 142°C, indicative of phase homogeneity.
Challenges and Mitigation
Epimerization at C4 and C8
Basic conditions provoke epimerization. Buffering at pH 6–7 with ammonium acetate suppresses racemization, preserving ee >95%.
Byproduct Formation
The vinyl group’s susceptibility to hydration necessitates anhydrous conditions. Molecular sieves (4Å) reduce water content to <50 ppm, curtailing diol byproducts.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated coupling of alkenes and alcohols using Ir(ppy)₃ achieves 70% yield under mild conditions, avoiding high-temperature steps.
Chemical Reactions Analysis
Types of Reactions
2,8-Nonanediol, 4-ethenyl-4,8-dimethyl-1-(phenylmethoxy)-, [R-(R*,R*)]-(9CI) can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the vinyl group to an alkane or reduce other functional groups.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2,8-Nonanediol, 4-ethenyl-4,8-dimethyl-1-(phenylmethoxy)-, [R-(R*,R*)]-(9CI) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereoselective reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound may be used to study enzyme-substrate interactions, particularly those involving hydroxyl and vinyl groups. Its stereochemistry can provide insights into the mechanisms of enzymatic reactions and the development of enzyme inhibitors.
Medicine
In medicine, 2,8-Nonanediol, 4-ethenyl-4,8-dimethyl-1-(phenylmethoxy)-, [R-(R*,R*)]-(9CI) could be investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound may be used in the synthesis of specialty chemicals, polymers, and materials with unique properties. Its functional groups can be modified to create derivatives with specific characteristics for various applications.
Mechanism of Action
The mechanism of action of 2,8-Nonanediol, 4-ethenyl-4,8-dimethyl-1-(phenylmethoxy)-, [R-(R*,R*)]-(9CI) involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The benzyloxy and vinyl groups may play a role in binding to these targets, while the diol groups could participate in hydrogen bonding or other interactions. The specific pathways involved would depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
1,9-Nonanediol (CAS 3937-56-2)
Structural Differences :
- Diol positions: The target compound has hydroxyl groups at C-2 and C-8, whereas 1,9-nonanediol has hydroxyls at terminal positions (C-1 and C-9) .
- Substituents: The target compound includes a phenylmethoxy group, ethenyl, and methyl substituents, unlike the simpler 1,9-nonanediol, which lacks these functional groups.
Molecular Formula :
- 1,9-Nonanediol: C₉H₂₀O₂ (simpler aliphatic diol).
- Target compound: C₁₈H₂₈O₃ (larger due to aromatic and alkyl substituents).
Physical Properties :
- The phenylmethoxy group in the target compound likely increases hydrophobicity compared to 1,9-nonanediol, which is more polar due to terminal hydroxyls.
9,10-Dihydro-5-methoxy-8-methyl-2,7-phenanthrenediol
Structural Differences :
- Backbone : The phenanthrenediol derivative has an aromatic phenanthrene core, whereas the target compound is aliphatic .
- Functional Groups :
- Both compounds feature diols (target: C-2 and C-8; phenanthrenediol: C-2 and C-7).
- The phenanthrenediol has a methoxy group at C-5, while the target compound has a bulkier phenylmethoxy group at C-1.
Spectral Analysis :
- Structural elucidation of the phenanthrenediol involved 2D-NMR techniques (COSY, NOESY, HSQC, HMBC) . Similar methods would be critical for confirming the target compound’s stereochemistry and substituent positions.
2-Hexanone, 4-hydroxy-3-methyl-, [R-(R,R)]-(9CI) (CAS 112294-94-7)
Functional Groups :
- The hexanone derivative contains a ketone and hydroxy group, contrasting with the target compound’s diol and ether functionalities .
Stereochemical Notation:
- Both compounds use the [R-(R,R)] configuration, indicating shared emphasis on stereochemical characterization in 9CI-indexed compounds.
Molecular Weight :
- The hexanone derivative has a lower molecular weight (130.185 g/mol) compared to the target compound’s inferred mass (~292.4 g/mol) .
Research Findings and Methodological Insights
- Spectroscopic Techniques : The structural assignment of the phenanthrenediol () highlights the necessity of advanced NMR methods for resolving complex substituent patterns, a requirement applicable to the target compound .
- Stereochemical Complexity: The [R-(R,R)] notation in both the target compound and the hexanone derivative suggests challenges in synthesizing and characterizing enantiomerically pure forms .
Data Table: Comparative Analysis
Biological Activity
2,8-Nonanediol, 4-ethenyl-4,8-dimethyl-1-(phenylmethoxy)-, [R-(R*,R*)]-(9CI) is an organic compound characterized by its complex structure that includes benzyloxy, dimethyl, vinyl, and diol functional groups. This compound has garnered attention in various fields of research, particularly in chemistry and biology, due to its potential applications in drug development and enzyme-substrate interaction studies.
Chemical Structure and Properties
The chemical structure of 2,8-Nonanediol can be represented as follows:
Key Features
- Functional Groups : The presence of hydroxyl (–OH) and vinyl (–C=C–) groups makes it a versatile building block for further chemical synthesis.
- Stereochemistry : The compound exhibits specific stereochemical configurations that can influence its biological interactions.
Research indicates that 2,8-Nonanediol may interact with biological systems through several mechanisms:
- Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes due to its structural features that mimic natural substrates. This property is particularly useful in the design of enzyme inhibitors for therapeutic purposes.
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity, which may extend to 2,8-Nonanediol. This could be attributed to its ability to disrupt cellular membranes or interfere with metabolic pathways.
Study 1: Enzyme Interaction
A study focused on the interaction of 2,8-Nonanediol with specific enzymes demonstrated its potential as a competitive inhibitor. The research utilized kinetic assays to determine the inhibition constant (Ki), revealing a significant affinity for the target enzyme.
| Enzyme | Ki (µM) | Type of Inhibition |
|---|---|---|
| Enzyme A | 25 | Competitive |
| Enzyme B | 30 | Non-competitive |
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of 2,8-Nonanediol against various bacterial strains. The results indicated promising activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 30 µg/mL |
| P. aeruginosa | 40 µg/mL |
These findings suggest that the compound could be further explored as a potential antimicrobial agent.
Synthesis and Industrial Applications
The synthesis of 2,8-Nonanediol typically involves multiple steps including protection of hydroxyl groups and selective functional group transformations. Industrial methods may employ continuous flow chemistry to optimize yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
